D-Threonine, N-acetyl-

Enzymology Chiral synthesis Biocatalysis

D-Threonine, N-acetyl- (also known as N-acetyl-D-threonine) is an N-acylated derivative of the D-enantiomer of the amino acid threonine. It is characterized by an acetyl group covalently linked to the alpha-amino nitrogen of (2R,3S)-2-amino-3-hydroxybutanoic acid.

Molecular Formula C6H11NO4
Molecular Weight 161.16 g/mol
CAS No. 197302-88-8
Cat. No. B190227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Threonine, N-acetyl-
CAS197302-88-8
SynonymsD-Threonine, N-acetyl- (9CI)
Molecular FormulaC6H11NO4
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)NC(=O)C)O
InChIInChI=1S/C6H11NO4/c1-3(8)5(6(10)11)7-4(2)9/h3,5,8H,1-2H3,(H,7,9)(H,10,11)/t3-,5+/m0/s1
InChIKeyPEDXUVCGOLSNLQ-WVZVXSGGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Threonine, N-acetyl- (197302-88-8): Procurement Considerations for the N-Acetylated D-Enantiomer of Threonine


D-Threonine, N-acetyl- (also known as N-acetyl-D-threonine) is an N-acylated derivative of the D-enantiomer of the amino acid threonine . It is characterized by an acetyl group covalently linked to the alpha-amino nitrogen of (2R,3S)-2-amino-3-hydroxybutanoic acid . This compound is an important intermediate in enzymatic and synthetic pathways, particularly as a precursor or byproduct in the production of optically pure amino acids [1] and as a model for studying post-translational modifications [2]. Unlike its L-counterpart, N-acetyl-L-threonine, which is a common dietary constituent, the D-enantiomer is not naturally abundant and is primarily a research and industrial tool.

Why D-Threonine, N-acetyl- Cannot Be Replaced by L-Enantiomer or Non-Acetylated Analogs


Substitution of D-Threonine, N-acetyl- with its L-enantiomer (N-acetyl-L-threonine) or non-acetylated D-threonine is scientifically unsound due to fundamental differences in stereospecificity and chemical reactivity. Enzymatic systems exhibit strict chiral discrimination; for instance, the enzyme that generates N-acetyl-D-threonine uses D-threonine as its specific substrate, not L-threonine [1]. Similarly, while N-acetyl-L-threonine is fully bioavailable in nutritional models, the D-isomer is expected to follow distinct metabolic pathways [2]. Furthermore, the presence of the N-acetyl group fundamentally alters the compound's reactivity compared to the parent amino acid, enabling its use in specific applications like the study of N-terminal protein blocking, a context where free D-threonine is irrelevant [3]. This combination of specific chirality and functional group modification creates a unique chemical identity that cannot be approximated by simple structural analogs.

Quantitative Differentiation: Evidence for D-Threonine, N-acetyl- Against Key Analogs


Chiral Specificity in Enzymatic Acetylation: D-Threonine vs. L-Threonine

D-Threonine, N-acetyl- is the specific product of an enzymatic reaction using D-threonine as the substrate. In contrast, the analogous reaction using L-threonine would involve a different set of enzymes (e.g., L-threonine N-acetyltransferases) and produce the enantiomeric product, N-acetyl-L-threonine [1]. The BRENDA enzyme database confirms D-threonine is a substrate for the in vivo reaction `acetyl-CoA + D-threonine = CoA + N-acetyl-D-threonine` [2], while L-threonine participates in distinct pathways, such as its conversion to D-threonine by racemases [1]. This chiral specificity underscores that N-acetyl-D-threonine is not interchangeable with its L-form in enzyme-catalyzed processes.

Enzymology Chiral synthesis Biocatalysis

Efficiency in N-Terminal Protein Deblocking: N-Acetyl-D-Threonine vs. N-Acetyl-L-Serine

Both N-acetyl-D-threonine and N-acetyl-L-serine residues at the N-terminus of proteins prevent direct sequencing by Edman degradation [1]. A patented and published method for deblocking these specific N-acetyl residues demonstrates that a single procedure is effective for both N-acetylserine and N-acetylthreonine, achieving successful deblocking and subsequent sequencing of proteins like human, bovine, and rat parathymosins [1][2]. The method involves reaction with anhydrous trifluoroacetic acid for 1-15 minutes at 30-60°C [2]. While the method works for both, the distinct side chain of threonine versus serine is recognized by the acid-catalyzed N→O acetyl shift and subsequent β-elimination mechanism [1].

Proteomics Edman Degradation Post-Translational Modification

Chemical Stability in Proteomics Workflows: N-Acetyl vs. O-Acetyl Threonine

A key differentiation exists between N-acetyl and O-acetyl isomers of threonine in proteomics applications. A study explicitly demonstrated that O-acetylated threonine residues exhibit a strong chemical instability in standard proteomic workflows, leading to O-N acetyl transfer and preventing their detection [1]. In contrast, N-acetylated threonine residues are stable under these conditions, making them the reliable form for studying acetylation as a post-translational modification [1]. This is critical for experimental design, as the use of an unstable O-acetyl analog would introduce artifacts and result in data loss.

Proteomics Post-Translational Modification Chemical Stability

Differential Bioavailability: N-Acetyl-L-Threonine vs. N-Acetyl-L-Lysine

While this data is for the L-enantiomer, it provides crucial class-level inference for the N-acetylated amino acid family. In a comparative study on the bioavailability of acetylated amino acids, N-acetyl-L-threonine was found to be fully available to promote growth in rats, in contrast to N-acetyl-L-lysine derivatives which were not effective [1]. The study highlights that acetylation does not uniformly affect bioavailability across different amino acids. For the D-enantiomer, N-acetyl-D-threonine, this suggests its bioavailability is also likely to differ from N-acetyl-D-lysine or other D-amino acid derivatives, and that acetylation is a viable strategy for threonine but not for lysine.

Nutritional Biochemistry Bioavailability Amino Acid Supplementation

Defined Application Scenarios for D-Threonine, N-acetyl- Based on Validated Evidence


Enzymatic Synthesis of Chiral Building Blocks

D-Threonine, N-acetyl- is the direct product of the enzyme-catalyzed reaction of D-threonine with acetyl-CoA [1]. This makes it a critical reference standard or starting material in biocatalytic processes aimed at producing stereochemically pure compounds. Researchers developing novel N-acetyltransferase enzymes or optimizing chiral resolution methods will find this compound essential for calibrating assays and confirming product identity, leveraging the strict chiral specificity of the involved enzymes [2].

Proteomics: Method Development for Deblocking N-Terminal Modifications

In proteomics, the inability to sequence N-terminally blocked proteins is a major hurdle. D-Threonine, N-acetyl- serves as a validated model compound for developing and testing deblocking protocols, as evidenced by its successful use in a published method for removing N-acetyl blocking groups prior to Edman degradation [3]. Core facilities and research labs focused on difficult-to-sequence proteins can use this compound to optimize their workflow parameters, ensuring complete deblocking without damaging the peptide backbone [4].

Investigating Post-Translational Modifications (PTMs)

The differential chemical stability of N- versus O-acetylated threonine is a critical factor in PTM research. N-Acetyl-D-threonine provides a stable standard for acetylation studies, in stark contrast to the labile O-acetyl isomer which is prone to artifact-inducing acyl transfer [5]. Its use ensures that detected acetylation events in mass spectrometry workflows are genuine and not a consequence of sample preparation instability, a key quality control measure in large-scale acetylomics studies [5].

Metabolic Tracing and D-Amino Acid Pathway Elucidation

The established high bioavailability of N-acetylated threonine (demonstrated for the L-form) suggests that the D-enantiomer, N-acetyl-D-threonine, is a suitable probe for investigating D-amino acid metabolism [6]. Researchers can employ this compound in tracer studies to elucidate the unique catabolic and anabolic fates of D-threonine in microbial or mammalian systems, which are distinct from those of the L-form and not confounded by the bioavailability issues seen with acetylated lysine [6].

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